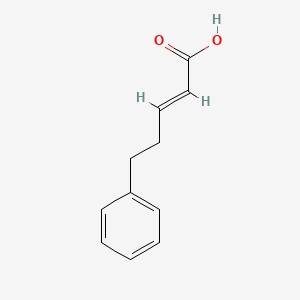

(E)-5-phenylpent-2-enoic acid

Description

Contextualization of α,β-Unsaturated Carboxylic Acids as Versatile Synthons

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. rsc.org This arrangement of functional groups imparts unique reactivity, making them exceptionally versatile building blocks, or synthons, in organic synthesis. chiralen.com Their utility stems from the electrophilic nature of both the carbonyl carbon and the β-carbon, allowing for a variety of nucleophilic addition reactions. rsc.org

The synthesis of α,β-unsaturated carboxylic acids can be achieved through several established methods, including the Wittig and Horner-Wadsworth-Emmons reactions. researchgate.net These methods typically involve the condensation of aldehydes or ketones with stabilized phosphorus ylides or carbanions. The reactivity of the resulting α,β-unsaturated system allows for further chemical transformations, including conjugate additions, cycloadditions, and polymerizations. rsc.org

Significance of Phenyl-Substituted Alkenoic Acids in Complex Molecule Synthesis

The incorporation of a phenyl group into an alkenoic acid structure, as seen in (E)-5-phenylpent-2-enoic acid, introduces both steric and electronic effects that can influence the molecule's reactivity and potential applications. Phenyl-substituted compounds are integral to the synthesis of numerous complex molecules, including pharmaceuticals and natural products. The phenyl group can be a key pharmacophore, interacting with biological targets, or it can serve as a synthetic handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

For instance, derivatives of phenylacetic acid, a related structural motif, have been shown to possess a broad spectrum of biological activities. mdpi.com The synthesis of substituted phenylacetic acids is an active area of research, often employing palladium-catalyzed cross-coupling reactions to construct the carbon skeleton. mdpi.com

Overview of Current Research Trajectories for this compound

Current research involving this compound appears to be focused on its potential as a synthetic intermediate and its inclusion in specific catalytic processes. Patent literature indicates its presence as a component in the waste streams of industrial processes, such as the production of cinnamaldehyde, and subsequent efforts to extract it. chiralen.com This suggests an interest in its recovery for use as a value-added chemical.

Furthermore, there is documented involvement of 5-phenylpent-2-enoic acid in ligand-controlled divergent dehydrogenative reactions of aliphatic acids. chiralen.com This points towards its application in the development of new catalytic methodologies for the formation of carbon-carbon double bonds. Research on closely related phenylpenta-2,4-dienoic acids demonstrates their reactivity in the presence of strong acids to form complex carbocyclic structures, indicating the potential for similar transformations with this compound.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound is primarily driven by its potential as a building block in organic synthesis. The objectives of this inquiry likely include the development of efficient and stereoselective synthetic routes to access the molecule. Given the common synthetic strategies for α,β-unsaturated acids, research in this area would likely explore variations of olefination reactions or catalytic methods to improve yield and selectivity for the (E)-isomer.

Another key objective is the exploration of its reactivity. This includes its use as a substrate in various chemical transformations to synthesize more complex molecules. For example, its α,β-unsaturated system is a prime candidate for conjugate addition reactions, allowing for the introduction of a wide range of functional groups at the β-position. The phenyl group and the carboxylic acid also offer sites for further derivatization. While specific biological activities of this compound are not extensively documented in publicly available research, the known biological activities of structurally similar compounds, such as other stilbene (B7821643) derivatives, may motivate exploratory studies into its potential pharmacological properties. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | nih.gov |

| Molecular Weight | 176.21 g/mol | chiralen.com |

| CAS Number | 55320-96-2 | researchgate.net |

| Appearance | White to off-white solid | chiralen.com |

Spectroscopic Data for Structurally Related Compounds

| Compound | Spectroscopic Data |

| (E)-2-Methyl-5-phenyl-2-pentenoic acid | IR (CDCl₃, cm⁻¹): 3500-2800 (bs, OH), 3027, 2930(s), 2670(s), 1685 (s, C=O), 1642, 1422, 1286(s), 933, 739, 698. ¹H-NMR (90 MHz, CDCl₃) δ: 1.75 (3H, bs), 2.3-2.8 (4H, m), 6.8 (1H, t, J=7Hz), 7.15 (5H, s), 10.5 (1H, bs). |

| (2Z)-2-(N-benzyloxycarbonylamino)-5-phenyl-pent-2-enoic acid methyl ester | ¹H NMR (CDCl₃) δ: 2.52 (q, 2H, J=7Hz, CH₂-CH), 2.80 (t, 2H, J=7Hz, Ph-CH₂), 3.75 (s, 3H, OCH₃), 5.10 (s, 2H, OCH₂), 6.50 (t, 1H, J=7Hz, C=CH), 7.10-7.35 (m, 10H, Aryl). |

Structure

3D Structure

Properties

CAS No. |

24271-22-5; 55320-96-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.215 |

IUPAC Name |

(E)-5-phenylpent-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+ |

InChI Key |

IATNQCGERGDVDN-WEVVVXLNSA-N |

SMILES |

C1=CC=C(C=C1)CCC=CC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for E 5 Phenylpent 2 Enoic Acid

Established Retrosynthetic Strategies and Precursor Selection

Retrosynthetic analysis of (E)-5-phenylpent-2-enoic acid reveals several key disconnections that point toward logical precursors and synthetic strategies. The most apparent strategies involve forming the C2-C3 double bond via olefination or condensation reactions, or constructing the carbon skeleton through chain elongation methods followed by functional group manipulation.

Hydrolysis-Based Routes from Ester Precursors

A common and direct method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. This strategy is particularly effective when the ester precursor is readily accessible. For this compound, the corresponding ethyl or methyl ester serves as a direct precursor.

The synthesis of the precursor, (E)-ethyl 5-phenylpent-2-enoate, can be achieved from commercial 3-phenylpropanal (B7769412) through olefination procedures. rsc.org Once the α,β-unsaturated ester is synthesized and purified, it undergoes hydrolysis to yield the target carboxylic acid. This hydrolysis is typically carried out by heating the ester in the presence of a base, such as sodium hydroxide (B78521), in a mixed solvent system like methanol-water. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of this compound, which can then be isolated. nih.gov The high yield and crystallinity of the final product often facilitate its purification. nih.gov

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| (E)-ethyl 5-phenylpent-2-enoate | 1. Sodium hydroxide 2. Acid | 1. Methanol-water, reflux 2. Acidification | This compound | 93% | |

| Various α,β-unsaturated esters | 1. Lithium hydroxide (LiOH·H₂O) 2. Acid (e.g., HCl) | 1. Aqueous ethanol (B145695) or isopropanol (B130326) 2. Acidification | Corresponding carboxylic acids | High | nih.gov |

Olefination and Condensation Reactions for α,β-Unsaturated Carboxylic Acid Formation

Reactions that form carbon-carbon double bonds are fundamental to the synthesis of α,β-unsaturated systems. For this compound, the Knoevenagel condensation and Wittig reaction represent powerful, conceptually applicable strategies.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation used to produce α,β-unsaturated compounds. youtube.com The Doebner modification of this reaction is particularly relevant as it allows for the condensation of aldehydes with malonic acid, followed by a pyridine-induced decarboxylation, to yield α,β-unsaturated carboxylic acids. organic-chemistry.org

Conceptually, this compound can be synthesized by reacting 3-phenylpropanal with malonic acid. The reaction is typically catalyzed by a basic amine, such as piperidine (B6355638) or pyridine. youtube.com The initial condensation forms an unstable β-hydroxy dicarboxylic acid, which readily dehydrates. Subsequent heating induces decarboxylation of the resulting α,β-unsaturated dicarboxylic acid to afford the final product, this compound. youtube.com This method is valued for its ability to generate (E)-α,β-unsaturated carboxylic acids with high stereoselectivity. researchgate.net

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Key Steps | Conceptual Product | Reference |

| 3-Phenylpropanal | Malonic acid | Piperidine or Pyridine | 1. Condensation 2. Dehydration 3. Decarboxylation | This compound | youtube.comorganic-chemistry.org |

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and phosphonium (B103445) ylides. researchgate.net To synthesize α,β-unsaturated carboxylic acids or their ester precursors, a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is typically employed. beilstein-journals.org

In a conceptual pathway to this compound, 3-phenylpropanal would be reacted with a stabilized Wittig reagent like ethyl (triphenylphosphoranylidene)acetate. This reaction generally favors the formation of the (E)-isomer, yielding (E)-ethyl 5-phenylpent-2-enoate. lnpu.edu.cn The resulting ester is then hydrolyzed, as described previously, to give the target carboxylic acid. researchgate.net This two-step sequence, combining a Wittig olefination with hydrolysis, is a robust and versatile approach for accessing α,β-unsaturated carboxylic acids from aldehyde precursors. beilstein-journals.orgnih.gov

| Precursor 1 | Precursor 2 | Solvent/Conditions | Intermediate | Final Product | Reference |

| 3-Phenylpropanal | Ethyl (triphenylphosphoranylidene)acetate | Benzene, room temp | (E)-ethyl 5-phenylpent-2-enoate | This compound (after hydrolysis) | rsc.orglnpu.edu.cn |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide powerful tools for carbon-carbon bond formation and chain elongation.

The carboxylation of Grignard reagents is a classic method for preparing carboxylic acids, effectively adding one carbon atom to an organic halide precursor. libretexts.orgntu.edu.sg The process involves the reaction of a Grignard reagent with carbon dioxide (often as dry ice), followed by an acidic workup to protonate the intermediate magnesium carboxylate salt. openstax.orgjove.com

A conceptual synthesis of this compound using this method would start with a suitable vinyl halide, such as (E)-1-bromo-4-phenylbut-1-ene. This precursor would first be converted into the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. The resulting vinyl Grignard reagent would then be poured over crushed dry ice (solid CO₂). openstax.org The nucleophilic Grignard reagent adds to the carbon dioxide to form a halomagnesium carboxylate. libretexts.org Subsequent treatment with a strong aqueous acid, like HCl, would yield this compound. libretexts.org A significant limitation of this method is the incompatibility of Grignard reagents with acidic functional groups or other reactive moieties within the molecule. libretexts.orgntu.edu.sg

| Conceptual Precursor | Reagents | Key Steps | Conceptual Product | Reference |

| (E)-1-Bromo-4-phenylbut-1-ene | 1. Magnesium (Mg) 2. Carbon Dioxide (CO₂) 3. Aqueous Acid (e.g., HCl) | 1. Grignard reagent formation 2. Carboxylation 3. Protonation | This compound | openstax.orgjove.comlibretexts.org |

Ring-Opening Reactions of Lactones with Organocopper Reagents (Conceptual Application based on similar compounds)

The ring-opening of lactones using organocopper reagents represents a powerful strategy for the synthesis of carboxylic acids. This method is particularly effective for the regioselective and stereoselective formation of carbon-carbon bonds. Conceptually, this approach could be applied to the synthesis of this compound by starting with a suitable lactone precursor.

The general mechanism involves the reaction of an organocuprate, such as a Gilman reagent (R₂CuLi), with a β-lactone. The reaction typically proceeds via an Sₙ2-type mechanism, where the nucleophilic alkyl or aryl group from the organocuprate attacks the β-carbon of the lactone, leading to the opening of the strained four-membered ring. This process results in the formation of a carboxylate, which upon acidic workup yields the desired carboxylic acid.

For the synthesis of this compound, a hypothetical precursor would be a β-lactone containing a vinyl group, such as β-vinylpropiolactone. The reaction would employ a phenyl-containing organocopper reagent. The attack of the phenyl nucleophile at the β-position would cleave the alkyl-oxygen bond, generating a carboxylate intermediate. However, to achieve the desired this compound structure, the starting lactone would need to be more complex, such as a vinyl-substituted β-propiolactone, and the reaction would need to be highly regioselective to ensure the phenyl group adds at the correct position to furnish the 5-phenylpent-2-enoic acid skeleton. Research has demonstrated the utility of organocopper reagents in the regioselective ring-opening of ω-alkenyllactones, suggesting the feasibility of such a targeted synthesis. acs.orgtandfonline.comoup.com The use of β-lactones as synthetic intermediates is advantageous due to their high reactivity stemming from ring strain. google.com

Transition Metal-Catalyzed Carboxylation of Alkynes (Conceptual Application based on similar compounds)

Transition metal-catalyzed carboxylation of alkynes with carbon dioxide (CO₂) is an atom-economical and increasingly important method for synthesizing α,β-unsaturated carboxylic acids. researchgate.netmdpi.com This approach offers a direct route to incorporating the carboxylic acid moiety.

Conceptually, this compound could be synthesized from 5-phenyl-1-pentyne. This reaction would involve the use of a transition metal catalyst, such as one based on copper, nickel, or titanium, which activates the alkyne. researchgate.netresearchgate.net The process, often termed hydrocarboxylation, involves the addition of a hydrogen atom and a carboxyl group across the triple bond. For example, Cp₂TiCl₂-catalyzed hydrocarboxylation of various alkynes with CO₂ in the presence of a Grignard reagent has been shown to produce α,β-unsaturated carboxylic acids with high yield and regioselectivity. researchgate.net The reaction proceeds through hydrotitanation, followed by transmetalation and subsequent carboxylation with CO₂. researchgate.net

Stereoselective Synthesis of the (E)-Isomer

A critical aspect of synthesizing this compound is controlling the stereochemistry of the double bond to ensure the desired trans configuration.

Control of Olefin Geometry in Synthetic Transformations

Several classic and modern olefination reactions can be employed to control the geometry of the double bond. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in this context.

The Wittig reaction involves the reaction of an aldehyde (in this case, 3-phenylpropanal) with a phosphonium ylide. The stereochemical outcome is highly dependent on the nature of the ylide. wikipedia.orglscollege.ac.in

Stabilized Ylides : Ylides bearing an electron-withdrawing group (e.g., an ester) at the α-carbon are "stabilized." These ylides are less reactive and their reactions are typically reversible, leading to thermodynamic control. This results in the preferential formation of the more stable (E)-alkene. lscollege.ac.inorganic-chemistry.org To synthesize this compound, one would use a stabilized ylide like (ethoxycarbonylmethylene)triphenylphosphorane with 3-phenylpropanal, followed by hydrolysis of the resulting ethyl ester.

Non-stabilized Ylides : Ylides with alkyl substituents are "non-stabilized" and react under kinetic control, typically favoring the (Z)-alkene. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate (B1237965) ester, is often superior for generating (E)-alkenes with high selectivity. acs.org The reaction of 3-phenylpropanal with triethyl phosphonoacetate in the presence of a base like sodium hydride (NaH) typically yields the ethyl ester of this compound in high isomeric purity. The resulting phosphonate byproducts are water-soluble, simplifying purification. harvard.edu The conditions for the HWE reaction can be finely tuned to maximize (E)-selectivity. acs.org

Other methods for stereoselective synthesis of (E)-alkenes include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. rsc.orgscispace.comrsc.org For instance, a Heck reaction between styrene (B11656) and an appropriate acrylic acid derivative could conceptually form the desired product.

Diastereoselective and Enantioselective Approaches

Beyond controlling the double bond geometry, synthetic methods can be designed to introduce new stereocenters in a controlled manner.

A diastereoselective approach is exemplified by the aza-Michael addition of a chiral amine to this compound. In one study, the reaction of this compound with benzyloxyamine was examined using a dual catalytic system composed of an achiral arylboronic acid and a chiral aminothiourea catalyst. jst.go.jp This reaction introduces a new stereocenter at the β-position, and the facial selectivity is controlled by the chiral catalyst, leading to a diastereomeric excess of the product.

An enantioselective approach aims to create a single enantiomer of a chiral derivative. While direct enantioselective synthesis of this compound itself is not common (as the molecule is achiral), it serves as a key substrate in asymmetric synthesis. For example, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-studied field. Although this compound does not have a substituent at the α or β position that would lead to a chiral product upon simple hydrogenation of the double bond, related structures are used to test the efficacy of chiral catalysts. For instance, (E)-2-methyl-5-phenylpent-2-enoic acid has been used as a model substrate to study asymmetric hydrogenation with heterogeneous palladium catalysts, where the interaction between a chiral ligand and the reactant dictates the enantioselectivity. rsc.org

Conceptually, an enantioselective synthesis could involve the desymmetrization of a prochiral precursor or a kinetic resolution of a racemic mixture of a related chiral intermediate.

Optimization of Reaction Conditions for Yield and Selectivity

To ensure the viability of a synthetic route, reaction conditions must be optimized to maximize both chemical yield and the desired stereoselectivity.

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the reaction temperature are critical parameters that can profoundly impact the outcome of a synthesis.

In Wittig and HWE reactions , the solvent polarity and the nature of the cation from the base can influence the E/Z selectivity. For stabilized ylides, polar aprotic solvents like DMF or DMSO often favor the (E)-isomer. For HWE reactions, THF is a common solvent. The choice of base and the presence of metal salts (like LiBr) can also modulate the stereochemical outcome. acs.orgharvard.edu

Temperature can also be a deciding factor. In one study optimizing a Horner-Wadsworth-Emmons reaction, it was found that increasing the reaction temperature from -78°C to higher temperatures increased the yield of the (E)-product, with the (E)-selectivity remaining high regardless of the temperature when using a magnesium-based base. acs.org In another olefination study, increasing the temperature from 0°C to 40°C led to the highest assay yield (99%) while maintaining high E-selectivity (96:4). nih.gov However, a further increase to 50°C resulted in a drop in both yield and selectivity, indicating an optimal temperature window. nih.gov

These examples underscore the necessity of systematic screening of solvents and temperature to identify the optimal conditions for the synthesis of this compound, balancing reaction rate, yield, and stereochemical purity.

Catalyst and Reagent Stoichiometry Optimization

The yield and isomeric purity of this compound are critically influenced by the molar ratios of the catalyst and reagents. Research has focused on fine-tuning these stoichiometries to maximize the formation of the desired (E)-isomer and minimize side products.

The Knoevenagel-Doebner condensation is a classical and widely utilized method for the synthesis of α,β-unsaturated carboxylic acids. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst, followed by decarboxylation. The choice of catalyst and the stoichiometry of the reactants are pivotal for the success of the reaction.

Detailed studies on related syntheses of phenolic acids via the Knoevenagel-Doebner reaction have provided valuable insights into the optimization of catalyst and reagent ratios. For instance, in the synthesis of various phenolic acids, a systematic optimization of piperidine as a catalyst and malonic acid as the active methylene compound was conducted. The optimal conditions were identified to be 0.5 equivalents of piperidine and 3 equivalents of malonic acid, which led to high conversion rates and yields of the desired unsaturated acids. nih.govfrontiersin.org

Another approach has explored the use of L-proline as a more environmentally benign catalyst. In these studies, a design of experiment (DoE) approach was employed to systematically vary the equivalents of both L-proline and malonic acid. This optimization was crucial in achieving high yields of the target diacids, which are precursors to the final mono-acid product. nih.gov The stoichiometry of the base is particularly critical; an excess can lead to undesired side reactions, while an insufficient amount results in low conversion rates. The careful control of the molar ratio of the amine catalyst to the aldehyde is essential for promoting the condensation step effectively. rsc.org

Table 1: Optimization of Catalyst and Reagent Stoichiometry in Knoevenagel-Doebner Type Reactions

| Aldehyde Substrate | Active Methylene Compound | Catalyst | Aldehyde:Malonic Acid:Catalyst Ratio | Solvent | Yield (%) | Reference |

| p-Hydroxybenzaldehydes | Malonic Acid | Piperidine | 1 : 3 : 0.5 | DMF | 85-92 | nih.govfrontiersin.org |

| p-Hydroxybenzaldehydes | Malonic Acid | L-Proline | Optimized via DoE | Ethanol | 60-80 | nih.gov |

| Benzaldehyde | Malonic Acid | Triethylamine (TEA) & Piperidine | Varied TEA and Piperidine ratios | Toluene | - | rsc.org |

Note: The yields and specific ratios are based on studies of structurally related phenolic acids, providing a model for the synthesis of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer. nrochemistry.comwikipedia.org This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion. The optimization of the base used for deprotonating the phosphonate reagent and the stoichiometry of the reactants are key to achieving high yields and stereoselectivity.

In the context of synthesizing α,β-unsaturated esters, which are closely related to the target acid, studies have explored the reductive Horner-Wadsworth-Emmons olefination. For example, the synthesis of ethyl (E)-5-phenylpent-2-enoate, the ethyl ester of the target compound, was achieved with a high E/Z ratio of over 20:1, demonstrating the inherent stereoselectivity of the HWE reaction. uta.edu

Further detailed investigations into a Weinreb amide-type HWE reaction have provided a thorough analysis of the impact of various reaction parameters. chemrxiv.org These studies involved the screening of different strong bases, cations, and solvents to optimize the reaction conditions for the olefination of aldehydes like 3-phenylpropanal, the direct precursor to this compound. The choice of base and its stoichiometry directly influence the efficiency of the phosphonate deprotonation and the subsequent olefination. For instance, the use of iPrMgCl as a deprotonating agent for a Weinreb amide-type HWE reagent was found to be effective, and the resulting phosphonoenolate was stable and could be isolated. chemrxiv.org

Table 2: Effect of Base and Stoichiometry in Horner-Wadsworth-Emmons Type Reactions

| Aldehyde | HWE Reagent | Base | Base Equivalents | Solvent | Yield (%) | E/Z Ratio | Reference |

| 3-Phenylpropanal | Weinreb amide-type phosphonate | nBuLi | Not specified | THF | 68 | 95:5 | chemrxiv.org |

| 3-Phenylpropanal | Weinreb amide-type phosphonate | iPrMgCl | - | THF | - | High (E) | chemrxiv.org |

| Various Esters | Triethyl phosphonoacetate | Various Lewis Bases | - | - | Low | - | uta.edu |

Note: The table illustrates the optimization of reaction conditions for HWE reactions with relevant substrates, highlighting the importance of base and stoichiometry selection.

Reactivity and Transformation Pathways of E 5 Phenylpent 2 Enoic Acid

Nucleophilic Conjugate Addition Reactions

The conjugated system in (E)-5-phenylpent-2-enoic acid, formed by the alkene and the carboxyl group, creates an electron-deficient β-carbon, making it susceptible to attack by nucleophiles in a Michael addition reaction. This reactivity is central to its use in constructing more complex molecules.

Michael Addition with Nitrogen-Centered Nucleophiles

The aza-Michael addition, a type of Michael reaction involving nitrogen nucleophiles, is a significant transformation for this compound. This reaction provides a direct route to β-amino acid derivatives, which are important structural motifs in many biologically active compounds. For instance, the reaction of this compound with O-benzylhydroxylamine can be promoted by a chiral hybrid catalyst system. jst.go.jp This system allows for the intermolecular aza-Michael addition to proceed with high regioselectivity and enantioselectivity. jst.go.jp

The reaction's success is influenced by the choice of catalyst and reaction conditions. Dual catalytic systems, such as those employing a combination of an achiral arylboronic acid and an aminothiourea, have been investigated. jst.go.jp However, these initial systems sometimes resulted in the formation of double-addition adducts or provided the desired product in low yield and with no enantioselectivity. jst.go.jp The development of more sophisticated chiral integrated catalysts has been crucial in overcoming these challenges. jst.go.jp

Stereochemical Outcomes and Diastereocontrol in Conjugate Additions

The (E)-configuration of the double bond in 5-phenylpent-2-enoic acid plays a crucial role in determining the stereochemical outcome of conjugate addition reactions. This predefined spatial arrangement influences how chiral catalysts and nucleophiles approach the molecule, making it a valuable substrate for investigating stereoselective transformations.

In the context of aza-Michael additions, the stereochemistry of the starting material can direct the formation of specific stereoisomers of the product. For example, the reaction of (Z)-4-benzyloxybut-2-enoic acid, a related substrate, under optimized conditions yielded the opposite enantiomer of the product compared to the (E)-isomer, albeit with slightly lower enantioselectivity. jst.go.jp This demonstrates the significant influence of the double bond geometry on the stereochemical pathway of the reaction.

Development of Asymmetric Catalytic Systems for Michael Additions

Significant research has focused on developing asymmetric catalytic systems to control the enantioselectivity of Michael additions to α,β-unsaturated carboxylic acids like this compound. A breakthrough in this area was the use of a novel chiral integrated catalyst composed of bifunctional thiourea (B124793) and an arylboronic acid. jst.go.jp This catalyst system has been shown to effectively promote the intermolecular aza-Michael addition of O-benzylhydroxylamine to a variety of α,β-unsaturated carboxylic acids, including this compound, affording the corresponding β-amino acid derivatives in good yields and with high enantioselectivities (up to 93% ee for some derivatives). jst.go.jp

The success of these catalytic systems lies in their ability to control both regioselectivity and enantioselectivity. jst.go.jp The catalyst activates the carboxylic acid and directs the nucleophilic attack to the β-position in a stereocontrolled manner. The versatility of this system is highlighted by its tolerance of various functional groups on the α,β-unsaturated carboxylic acid, including those with electron-donating and electron-withdrawing aryl and heteroaryl groups. jst.go.jp

| Catalyst System | Nucleophile | Product Type | Yield | Enantiomeric Excess (ee) |

| Chiral Thiourea/Arylboronic Acid | O-Benzylhydroxylamine | β-(Benzyloxy)amino acid derivatives | Good | Up to 93% |

| Achiral Arylboronic Acid/Aminothiourea | O-Benzylhydroxylamine | Racemic β-amino acid derivatives and/or double addition adducts | Low to Moderate | 0% |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound is another key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification Reactions and Derivatives Synthesis

Esterification is a fundamental transformation of this compound. The synthesis of its methyl ester, methyl (2E)-5-phenylpent-2-enoate, is a common reaction. scholaris.ca This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a suitable esterifying agent. For example, the hydrolysis of methyl (2E)-5-phenylpent-2-enoate using lithium hydroxide (B78521) in acetone (B3395972) and water can be used to regenerate the carboxylic acid. scholaris.ca

The synthesis of other derivatives, such as amides, is also possible. For instance, (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides have been synthesized via the Knoevenagel condensation of 3-phenylpropiolaldehyde with corresponding cyanoacetates or cyanoacetamides. researchgate.net This highlights the versatility of the core structure in accessing a range of functionalized molecules.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group, is another potential transformation of this compound. This reaction can be achieved through various methods, including enzymatic catalysis. The enzyme ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae has been investigated for its ability to decarboxylate a range of cinnamic acid analogues. nih.gov In a study exploring the substrate scope of this enzyme, this compound was tested as a substrate. nih.gov The results indicated that while the enzyme showed high activity towards many cinnamic acid derivatives, its activity on this compound was very low. nih.gov

This suggests that the extended alkyl chain in this compound compared to cinnamic acid hinders its effective binding and decarboxylation by FDC1 under the tested conditions. nih.gov

Olefinic Moiety Reactivity

The conjugated double bond is a key site of reactivity in this compound, participating in a variety of addition and transformation reactions.

The reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a synthetically important transformation. Catalytic hydrogenation is the most common method, offering a route to the corresponding saturated carboxylic acids. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and, in the case of asymmetric hydrogenation, high enantioselectivity.

The hydrogenation of α,β-unsaturated carbonyls and carboxyl compounds can be challenging, with some substrates proving unreactive with certain catalysts. rsc.org For instance, while copper hydride catalysis is effective for conjugate reduction, the use of dihydrogen (H₂) as the reducing agent has been less explored for α,β-unsaturated esters (enoates), which were found to be unreactive under some systems. rsc.org However, recent advancements have led to the development of simple, air-stable copper(I)/N-heterocyclic carbene (NHC) complexes that can effectively catalyze the hydrogenation of enoates and enamides using H₂, replacing less atom-economical hydrosilanes. rsc.orgrsc.org

Palladium-based catalysts are also widely used for the hydrogenation of α,β-unsaturated acids. researchgate.netrsc.org Mechanistic studies on the asymmetric hydrogenation of (E)-2-methyl-5-phenylpent-2-enoic acid, a close derivative, have been conducted using palladium nanoparticles modified with chiral ligands. researchgate.netrsc.org These studies investigate the specific interactions between the chiral modifier, the reactant, and the palladium surface to understand the reaction pathway and the origin of enantioselectivity. rsc.orgresearchgate.net The goal is to selectively reduce the C=C double bond to produce enantiomerically enriched products.

The table below summarizes various catalytic systems used for the hydrogenation of α,β-unsaturated carboxylic acid derivatives, which are conceptually applicable to this compound.

Table 1: Catalytic Systems for Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives

| Catalyst System | Substrate Type | Key Features & Findings | Reference(s) |

|---|---|---|---|

| Copper(I)/N-heterocyclic carbene (NHC) complexes | Enoates, Enamides | Enables use of H₂ as a terminal reducing agent; air-stable catalyst; atom-economical alternative to hydrosilanes. | rsc.orgrsc.org |

| Chiral ligand-modified Palladium nanoparticles | (E)-2-methyl-5-phenylpent-2-enoic acid | Used in mechanistic studies of asymmetric hydrogenation to understand ligand-reactant interactions on the catalyst surface. | researchgate.netrsc.org |

| Cinchonidine-modified Pd/γ-Al₂O₃ | 2-Methyl-2-pentenoic acid | Reaction exhibits strong solvent-dependent activity; modifier does not affect reaction order. | researchgate.net |

| Platinum-cobalt on activated carbon | α,β-unsaturated aldehydes | High yields (up to 99+%) for reduction to α,β-unsaturated alcohols; selectivity depends on Pt:Co ratio. | google.com |

The structure of this compound, featuring a terminal phenyl group and a carboxylic acid connected by a five-carbon chain, makes it a potential precursor for various cyclization reactions to form heterocyclic and polycyclic structures. While direct examples for this specific molecule are sparse in the provided context, the reactivity of similar phenylalkenoic acids provides a strong conceptual basis for its potential transformations.

One of the most relevant conceptual applications is intramolecular halolactonization, an electrophilic addition reaction where the double bond is attacked by a halogen source, and the carboxylic acid acts as an internal nucleophile. vub.be Studies on the closely related (E)-5-phenylpent-4-enoic acid have shown that it undergoes bromolactonization. When this substrate was treated with an electrophilic bromine source, a mixture of a δ-valerolactone (from a 6-endo cyclization) and a γ-butyrolactone (from a 5-exo cyclization) was formed. rsc.org Similarly, chlorolactonization of (E)-5-phenyl-4-pentenoic acid has been achieved, yielding the corresponding lactone. acs.org These reactions highlight the potential for this compound to undergo analogous intramolecular cyclizations, although the position of the double bond at C2-C3 would likely favor the formation of different ring systems compared to its C4-C5 isomer.

Furthermore, Friedel-Crafts-type cyclizations are a plausible pathway. Acid-catalyzed intramolecular reactions can lead to the formation of polycyclic systems. For example, the treatment of vinylphenyl acetaldehydes with a Lewis acid like BF₃·Et₂O initiates an intramolecular Prins reaction, creating a benzyl (B1604629) carbenium ion that is then trapped by an aromatic ring via Friedel-Crafts alkylation to form tetralin derivatives. beilstein-journals.org Given the presence of the phenyl ring in this compound, similar acid-catalyzed cyclizations could be envisioned, potentially leading to the formation of fused ring systems. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure, is another example of a powerful ring-forming reaction driven by an electrophilic aromatic substitution. wikipedia.org While the substrate is not an amine, the general principle of intramolecular cyclization onto an aromatic ring is relevant.

The electron-rich double bond in this compound is susceptible to attack by electrophiles. Halolactonization, as discussed in the previous section, is a prime example of a bimolecular electrophilic addition (AdE2 type reaction). vub.benih.gov This reaction is initiated by the transfer of an electrophilic group, such as a positive halogen ion (X⁺), to the alkene, forming a reactive intermediate like a haliranium (or bromonium) ion. vub.be This intermediate is then trapped intramolecularly by the carboxylate nucleophile to form a lactone.

Recent studies have focused on developing catalytic, enantioselective versions of these reactions. For instance, the sulfenofunctionalization of alkenes involves the addition of an electrophilic sulfur species to a double bond. nih.gov In a conceptual application to a similar substrate, (E)-5-phenylpent-4-enoic acid, a catalytic system was used to achieve a 6-endo cyclization, producing a lactone with high enantioselectivity. nih.gov This demonstrates that the double bond in such structures can be activated towards attack by various electrophiles beyond halogens.

The regioselectivity of these additions is a key consideration. For (E)-5-phenylpent-4-enoic acid, both 5-exo and 6-endo cyclization pathways are observed, leading to γ- and δ-lactones, respectively. rsc.org The outcome can be influenced by reaction conditions and the specific catalytic system employed. nih.gov

Investigating Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions involving this compound and its analogues is crucial for controlling reaction outcomes and developing new synthetic methods.

For hydrogenation reactions , mechanistic studies on the asymmetric hydrogenation of (E)-2-methyl-5-phenylpent-2-enoic acid using a chiral-modified palladium catalyst have been performed. rsc.org These investigations use techniques like NMR spectroscopy in solution and surface science methods under ultrahigh vacuum (UHV) to probe the interaction between the chiral ligand, the reactant, and the palladium catalyst surface. researchgate.netrsc.org The research suggests that hydrogen bonding between the ligand and the reactant on the palladium surface plays a crucial role in the reaction pathway and the resulting stereochemistry. rsc.org

In halolactonization reactions , the mechanism has been a subject of investigation. The classical view involves a two-step pathway with the formation of a discrete haliranium ion intermediate. vub.be However, an alternative concerted mechanism, termed nucleophile-assisted alkene activation (NAAA), has been proposed. This pathway suggests that the nucleophile (the carboxylic acid) plays a role in the rate-determining step by forming a pre-polarized complex with the alkene, avoiding a formal cationic intermediate. vub.be Computational studies using ab initio metadynamics, combined with experimental results, have been used to create a dynamic picture of the reaction. These studies revealed that noncovalent interactions, such as hydrogen bonding between the alkenoic acid and the halogen source, can direct the stereochemical outcome of the reaction. vub.be

For cyclization reactions , the mechanism often involves the generation of a reactive electrophile that triggers the ring closure. In the case of the Pictet-Spengler reaction, an iminium ion is the key electrophilic intermediate that attacks the nucleophilic aromatic ring. wikipedia.org In Friedel-Crafts-type cyclizations, a Lewis acid can promote the formation of a carbocation which then undergoes intramolecular electrophilic aromatic substitution. beilstein-journals.org Understanding the stability and reactivity of these intermediates is key to predicting and controlling the formation of the desired cyclic products.

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis and Olefin Configuration

Proton NMR (¹H NMR) provides information about the number of different types of protons and their relative positions within a molecule. For (E)-5-phenylpent-2-enoic acid, the ¹H NMR spectrum reveals distinct signals for each proton environment.

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. Key signals include those for the aromatic protons of the phenyl group, the olefinic protons of the α,β-unsaturated system, and the aliphatic protons of the pentenoic acid backbone. jst.go.jp The coupling constants (J values) between the olefinic protons are particularly important for confirming the (E)-configuration of the double bond. A large coupling constant (typically >15 Hz) is characteristic of a trans-arrangement of the protons. jst.go.jp The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be solvent-dependent. jst.go.jp

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.14-7.32 | multiplet | - |

| Olefinic-H (C3) | 7.07 | doublet of doublets | 15.7, 6.9 |

| Olefinic-H (C2) | 5.82 | doublet | 15.7 |

| Methylene-H (C5) | 2.62 | triplet | 7.7 |

| Methylene-H (C4) | 2.22-2.30 | multiplet | - |

| Carboxylic Acid-H | 10.55 | broad singlet | - |

| Data obtained in CDCl₃. Chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. jst.go.jp |

¹³C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key resonances include the carbonyl carbon of the carboxylic acid, the olefinic carbons, the carbons of the phenyl ring, and the aliphatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 170-180 ppm. The olefinic carbons appear in the region of 120-150 ppm, and the aromatic carbons also resonate in a similar range. jst.go.jp

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 171.8 |

| C3 (Olefinic) | 152.1 |

| C8, C9 (Aromatic) | 128.4 |

| C7, C10 (Aromatic) | 128.3 |

| C6 (Aromatic) | 142.1 |

| C2 (Olefinic) | 120.7 |

| C5 (Aliphatic) | 35.6 |

| C4 (Aliphatic) | 32.2 |

| Data obtained in CDCl₃. Chemical shifts may vary slightly depending on the solvent and experimental conditions. jst.go.jp |

Advanced NMR Techniques for Mechanistic Elucidation and Interaction Studies

Beyond basic 1D NMR, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. These methods reveal correlations between nuclei, helping to piece together the complete molecular structure.

Furthermore, specialized NMR techniques are employed to study reaction mechanisms and molecular interactions. For instance, in studies of related α,β-unsaturated carboxylic acids, variable-temperature NMR has been used to investigate the dynamics of catalytic processes, such as asymmetric hydrogenation. researchgate.net These studies can help elucidate reaction intermediates and transition states, providing a deeper understanding of the reaction mechanism. researchgate.net NMR is also a powerful tool for studying non-covalent interactions, such as those between phenyl-containing compounds and other molecules or host systems. nih.govacs.org Chemical shift perturbation analysis can identify binding sites and provide insights into the nature of the interaction. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the presence of specific functional groups.

For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. The C=O stretching vibration of the conjugated carboxylic acid typically appears as a strong band around 1693 cm⁻¹. jst.go.jp The C=C stretching of the alkene is observed near 1640 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H Stretch (Aromatic/Olefinic) | ~3026 | Medium |

| C=O Stretch (Conjugated Acid) | ~1693 | Strong |

| C=C Stretch (Alkene) | ~1640 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

| Data reflects typical ranges and specific values may vary. jst.go.jp |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to within a few parts per million (ppm) of the theoretical mass. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂O₂), the calculated exact mass is 176.08373 Da. nih.gov HRMS analysis would confirm this exact mass, providing strong evidence for the correct molecular formula. jst.go.jp The data is often reported for the protonated molecule [M+H]⁺ or other adducts. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for elucidating the structure of organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M+) and various fragment ions, which provide a "fingerprint" of the compound's structure.

For this compound (C₁₁H₁₂O₂), the molecular weight is 176.21 g/mol . nih.gov The molecular ion peak (M+) would therefore be expected at a mass-to-charge ratio (m/z) of 176. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 131.

McLafferty Rearrangement: The presence of a carbonyl group and a γ-hydrogen allows for a McLafferty rearrangement, which can lead to characteristic neutral losses.

Benzylic cleavage: The bond between the second and third carbon atoms of the pentenyl chain is a benzylic position relative to the phenyl group. Cleavage at this C-C bond is highly favorable due to the formation of the stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. This is often a prominent peak in the mass spectra of compounds containing a benzyl moiety.

Loss of water: Dehydration can occur, leading to a peak at m/z 158 (M-18).

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 159 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 131 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion from benzylic cleavage |

HPLC-MS for Purity and Retention Time Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for verifying the purity and confirming the identity of synthesized compounds like this compound. This method separates the compound from impurities based on its polarity and then confirms its molecular weight.

In a typical setup, a reverse-phase (RP) HPLC column, such as a C8 or C18, is used. rsc.orgsielc.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous component, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid remains protonated and gives sharp chromatographic peaks. rsc.orgsielc.com The compound is detected by a UV detector and a mass spectrometer. The retention time (t_R) is characteristic of the compound under specific chromatographic conditions, and the mass spectrometer provides the molecular weight, confirming the compound's identity. rsc.org For this compound, the mass spectrometer would be set to detect the protonated molecule [M+H]⁺ at m/z 177.1 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 175.1 in negative ion mode. jst.go.jp

Table 2: Typical HPLC-MS Analytical Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | Stationary Phase | Reverse-Phase C18 or C8, 5 µm particle size rsc.org |

| Mobile Phase | Solvents | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid rsc.org |

| Gradient | Elution Program | Gradient from low %B to high %B over several minutes rsc.org |

| Flow Rate | Mobile Phase Speed | ~1 mL/min for analytical scale rsc.org |

| Detection | Method | UV-Vis (e.g., at 254 nm) and Mass Spectrometry (MS) |

| MS Ionization | Technique | Electrospray Ionization (ESI), positive or negative mode rsc.org |

| MS Detection Ion | Target m/z | [M+H]⁺ = 177.1 or [M-H]⁻ = 175.1 jst.go.jp |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to validate the empirical formula and assess the purity of the sample.

The molecular formula for this compound is C₁₁H₁₂O₂. nih.gov The molecular weight is 176.21 g/mol . nih.gov The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.011) / 176.21 * 100% = 74.98%

Hydrogen (H): (12 * 1.008) / 176.21 * 100% = 6.86%

Oxygen (O): (2 * 15.999) / 176.21 * 100% = 18.16%

A purified sample of this compound submitted for elemental analysis should yield experimental values that are very close to these theoretical percentages, typically within a ±0.4% margin of error. For example, analysis of the similar (E)-non-2-enoic acid (C₉H₁₆O₂) showed calculated values of C 69.19% and H 10.32%, with found experimental values of C 69.18% and H 10.33%, demonstrating high purity.

Table 3: Elemental Composition of this compound (C₁₁H₁₂O₂)

| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 74.98% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.86% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 18.16% |

| Total | | | 176.215 | 100.00% |

X-ray Diffraction for Solid-State Structure and Stereochemical Assignment (for crystalline derivatives)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, which is a solid at room temperature, this technique can unambiguously confirm its (E)-stereochemistry and reveal how the molecules interact with each other through intermolecular forces like hydrogen bonding.

While a specific crystal structure for this compound is not detailed in the provided search results, the structures of other α,β-unsaturated carboxylic acids are well-documented and provide an excellent model. researchgate.net For instance, the crystal structures of (E)-non-2-enoic acid and (E)-dec-2-enoic acid show that the carboxylic acid groups form centrosymmetric hydrogen-bonded dimers. researchgate.net In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring, inverted molecule, and vice-versa. This creates a characteristic eight-membered ring motif. The rest of the molecule, including the alkyl chain and the C=C double bond, adopts a planar or near-planar conformation. researchgate.net

It is highly probable that this compound would crystallize in a similar dimeric fashion, with the phenylpentenyl groups extending outwards from the central hydrogen-bonded ring. The XRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the trans configuration of the double bond (C=C-C=O torsion angle near 180°).

Surface-Sensitive Spectroscopic Techniques for Heterogeneous Catalysis Studies (Conceptual Application based on similar compounds)

The interaction of α,β-unsaturated carboxylic acids with metal surfaces is of great interest in heterogeneous catalysis, particularly for selective hydrogenation reactions. Surface-sensitive techniques performed under ultra-high vacuum (UHV) conditions can provide molecular-level insights into how molecules like this compound adsorb and interact with a catalyst surface.

Scanning Tunneling Microscopy (STM) for Adsorption Configuration

Scanning Tunneling Microscopy (STM) can visualize individual molecules adsorbed on a conductive surface, revealing their adsorption geometry, packing, and surface mobility. Studies on similar molecules, such as cinnamic acid and formic acid on copper surfaces (e.g., Cu(110)), provide a conceptual framework for this compound. cardiff.ac.ukresearchgate.netaps.org

Upon adsorption on a metal surface like copper or palladium, the carboxylic acid group is expected to deprotonate, forming a carboxylate. rsc.orgnih.gov The two oxygen atoms of the carboxylate group would then bind to the metal surface atoms in a bidentate fashion. STM studies of formic acid on Cu(110) show the formation of ordered rows of formate (B1220265) species. aps.org For a larger molecule like this compound, the phenylpentenyl tail would also interact with the surface. The orientation of this tail—whether it lies flat on the surface or extends away from it—would be determined by a balance of forces, including van der Waals interactions between the chain/ring and the metal, and intermolecular interactions between adjacent adsorbed molecules. STM would be able to distinguish between different ordered adlayers and packing arrangements that depend on surface coverage. rsc.org

High-Resolution Photoemission Spectroscopy (HRPES)

High-Resolution Photoemission Spectroscopy (HRPES), a form of X-ray Photoelectron Spectroscopy (XPS), provides information about the elemental composition and chemical state of the atoms at the surface. By measuring the binding energies of core-level electrons (e.g., C 1s, O 1s), HRPES can track the chemical changes that occur upon adsorption. rsc.org

For this compound adsorbing on a metal surface, HRPES would be expected to show the following:

O 1s Spectrum: In the gas phase, the carboxylic acid would show two distinct O 1s peaks for the carbonyl (C=O) and hydroxyl (C-OH) oxygens. Upon deprotonation and binding to the metal surface, these two oxygen atoms become chemically equivalent in a bidentate carboxylate linkage. This would result in a single, intermediate O 1s peak, providing strong evidence for chemisorption via the carboxylate group. cardiff.ac.uk

C 1s Spectrum: The C 1s spectrum would show multiple peaks corresponding to the different carbon environments: the phenyl ring, the aliphatic chain, the C=C double bond, and the carboxylate group. Shifts in the binding energies of the carbons in the double bond and the phenyl ring upon adsorption could indicate electronic interactions (e.g., π-bonding) with the metal substrate. rsc.org

Together, STM and HRPES provide a powerful combination for understanding the fundamental interactions between this compound and a catalyst surface, which is essential for designing more efficient and selective catalytic processes. rsc.org

Computational Chemistry and Theoretical Studies of E 5 Phenylpent 2 Enoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to determining the electronic structure and predicting the molecular properties of (E)-5-phenylpent-2-enoic acid. These calculations, often employing methods like Hartree-Fock (HF) or post-HF approaches, solve the Schrödinger equation to yield wavefunctions and energy levels for the molecule. From these, a variety of electronic properties can be derived.

Key molecular properties obtained from QM calculations include the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, QM methods are used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Conceptually Calculated Electronic Properties of this compound (Note: These values are illustrative, based on typical results for similar compounds from QM calculations, and serve to demonstrate the type of data generated.)

| Property | Conceptual Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

| Polarizability | 25. ų | Indicates how easily the electron cloud is distorted. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the electronic structure of a molecule based on its electron density, providing a versatile framework for studying various aspects of chemical behavior. researchgate.netrsc.org

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating the minimum energy structures of reactants, products, and intermediates, as well as the high-energy transition state structures that connect them, researchers can elucidate detailed reaction pathways. For instance, in an esterification or amidation reaction of the carboxylic acid group, DFT can model the bond-forming and bond-breaking processes, calculate the activation energy barriers, and determine whether the reaction proceeds through a concerted or stepwise mechanism. The calculation of vibrational frequencies helps to confirm that a located structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov

Conceptual DFT provides a range of reactivity indices that can predict the behavior of this compound in chemical transformations. mdpi.com These indices are derived from how the energy of the system changes with respect to the number of electrons.

Chemical Potential (μ) and Electronegativity (χ) : These indices measure the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η) : This measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω) : This global index quantifies the electrophilic character of the molecule. mdpi.com

Fukui Functions (f(r)) : These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule by showing how the electron density changes upon the addition or removal of an electron. mdpi.com For this compound, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, while the oxygen atoms would be sites of electrophilic interaction.

DFT is used to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules. By calculating the interaction energies between the molecule and a binding partner, DFT can help predict binding affinities. For example, the interaction of the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor, with an enzyme's active site can be modeled. The Hirshfeld surface analysis, derived from DFT calculations, can visually represent and quantify these intermolecular contacts in a crystal lattice or a molecular complex. researchgate.net

Ab Initio Calculations for Conformational Analysis and Energetic Profiles (Conceptual Application based on similar compounds)

Ab initio methods, which are based on first principles without empirical parameters, are highly suitable for detailed conformational analysis. For a flexible molecule like this compound, with several rotatable bonds (e.g., around the C-C single bonds in the pentyl chain), multiple low-energy conformations (conformers) can exist.

Ab initio calculations can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This process identifies the most stable conformers and the energy barriers between them. For phenylalkenoic acids, the orientation of the phenyl ring relative to the alkyl chain and the conformation of the carboxylic acid group are critical. The results of such an analysis can be presented as a potential energy profile, showing energy as a function of the dihedral angle, which reveals the most populated and energetically favorable shapes of the molecule.

Table 2: Illustrative Conformational Energy Profile for a Key Dihedral Angle in this compound (Note: This table is a conceptual representation of data that would be generated from an ab initio conformational scan.)

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche |

| 120 | 4.5 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Global Minimum) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. nih.gov In an MD simulation, atoms are treated as classical particles, and their motions are governed by a force field—a set of empirical energy functions.

For this compound, MD simulations can model its behavior in different environments, particularly in solution. By simulating the molecule surrounded by explicit solvent molecules (e.g., water), one can observe how the solvent affects its conformational preferences and dynamics. These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds between the carboxylic acid and water, and the time scale of conformational changes. This provides a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum calculations. nih.gov

Applications of E 5 Phenylpent 2 Enoic Acid in Advanced Organic Synthesis

Role as a Fundamental Building Block for Structurally Diverse Molecules

As a functionalized pentenoic acid, (E)-5-phenylpent-2-enoic acid serves as a valuable starting material, or building block, for synthesizing a variety of more complex molecules. The inherent reactivity of both the carboxylic acid and the α,β-unsaturated system allows for a range of chemical modifications.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a gateway to numerous molecular classes. For instance, reduction of the carboxylic acid would yield the corresponding allylic alcohol, (E)-5-phenylpent-2-en-1-ol, a useful intermediate in its own right.

The true synthetic potential of this compound lies in the strategic manipulation of its carbon-carbon double bond, often in conjunction with the carboxyl group. A primary example of this is its potential use in lactonization reactions. As a γ,δ-unsaturated acid, it is a suitable precursor for the synthesis of δ-valerolactones. These six-membered lactone rings are prevalent motifs in many natural products and biologically active compounds. The cyclization is typically achieved through halolactonization, where treatment with an electrophilic halogen source, such as iodine, promotes the formation of a halomethyl-substituted δ-lactone. This transformation simultaneously introduces new stereocenters and functional groups (a lactone and a carbon-halogen bond) that can be further elaborated, demonstrating the compound's role in building molecular complexity.

| Transformation | Product Class | Potential Reagents |

| Esterification | (E)-5-phenylpent-2-enoate esters | Alcohol, Acid catalyst |

| Amidation | (E)-5-phenylpent-2-enamides | Amine, Coupling agent |

| Reduction | (E)-5-phenylpent-2-en-1-ol | LiAlH₄, BH₃ |

| Iodolactonization | Iodo-δ-valerolactones | I₂, NaHCO₃ |

Precursor in the Design and Synthesis of Chiral Scaffolds and Ligands

The synthesis of chiral scaffolds and ligands is a cornerstone of asymmetric catalysis. While literature specifically detailing the use of this compound for this purpose is limited, its structure is amenable to established methods for creating chiral molecules. Asymmetric transformations of the alkene are a primary route to installing chirality.

For example, asymmetric hydrogenation of the double bond, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), would produce (R)- or (S)-5-phenylpentanoic acid. This chiral carboxylic acid can then serve as a foundational piece for more complex chiral structures.

Furthermore, asymmetric cyclization reactions, such as an enantioselective halolactonization, could yield enantiomerically enriched δ-lactones. sigmaaldrich.com These chiral lactones are valuable intermediates, known as chiral building blocks, which can be opened to reveal stereochemically defined acyclic chains or used as the core of more elaborate chiral targets. The principles of designing chiral ligands often rely on incorporating rigid, stereochemically defined backbones to create a specific chiral environment around a metal center, a role for which derivatives of this compound could be suited. nih.govmdpi.com

Utilization in Stereoselective Functionalization of Alkenes

The carbon-carbon double bond in this compound is a prime site for stereoselective functionalization. The field of asymmetric catalysis offers a vast toolbox to convert this prochiral alkene into a chiral product with high levels of stereocontrol.

Key Stereoselective Reactions applicable to this compound:

Asymmetric Hydrogenation: As mentioned, this would reduce the alkene to a single bond, creating a stereocenter at the C3 position. The choice of chiral catalyst dictates the resulting stereochemistry.

Asymmetric Dihydroxylation (AD): This reaction, often using osmium tetroxide with chiral ligands (e.g., AD-mix-β or AD-mix-α), would convert the double bond into a diol, creating two new stereocenters at C2 and C3. The resulting dihydroxy acid could be a precursor to various biologically active molecules.

Asymmetric Epoxidation: While challenging for electron-poor alkenes conjugated to carbonyls, specialized methods could install a chiral epoxide across the double bond. These epoxides are highly versatile intermediates for further synthesis.

Halolactonization: This intramolecular cyclization is inherently stereoselective. The reaction proceeds through an iodonium (B1229267) ion intermediate, and the subsequent backside attack by the carboxylate oxygen establishes a defined trans relationship between the iodine and the oxygen bridge in the newly formed lactone ring. When a chiral catalyst is employed, this process can be made enantioselective, favoring the formation of one of two possible enantiomeric lactones. sigmaaldrich.comnih.gov

| Reaction Type | Functional Group Introduced | Stereochemical Outcome |

| Asymmetric Hydrogenation | Alkane | One new stereocenter |

| Asymmetric Dihydroxylation | Diol | Two new stereocenters |

| Iodolactonization | Iodo-lactone | Two new stereocenters (diastereoselective) |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for rapidly building molecular complexity. The functional handles of this compound make it a potential candidate for such processes.

The α,β-unsaturated carbonyl motif is a well-known participant in MCRs, often acting as a Michael acceptor. rsc.org For example, in a hypothetical MCR, a nucleophile could add to the β-position of the alkene (a conjugate addition), and the resulting enolate intermediate could be trapped by an electrophile, all in one pot. The carboxylic acid could either participate directly or be converted to a less acidic ester to improve compatibility with certain reaction conditions.

A more direct application is found in cascade reactions initiated by the functional groups present. The aforementioned halolactonization is a classic example of a cascade process: the initial electrophilic attack on the alkene is followed by an intramolecular cyclization. More elaborate cascades could be designed where the product of an initial reaction on the acid or alkene triggers a subsequent series of bond-forming events, potentially involving the phenyl ring.

Contributions to Methodology Development in Organic Chemistry

Unsaturated carboxylic acids are frequently used as benchmark substrates for testing and developing new synthetic methods. mdpi.com this compound, with its distinct structural features, is a suitable candidate for exploring new catalytic transformations. For instance, a patent has cited the use of 5-phenylpent-2-enoic acid in the context of developing ligand-controlled divergent dehydrogenative reactions, highlighting its role in advancing catalytic methods.

New methods in areas such as C-H activation could target the various C-H bonds within the molecule—on the phenyl ring, the aliphatic chain, or the alkene—to forge new carbon-carbon or carbon-heteroatom bonds. The development of catalysts that can selectively functionalize one position over another is a major goal in modern organic chemistry. The unique combination of a carboxylic acid, an alkene, and an aromatic ring in one molecule makes this compound a valuable substrate for testing the selectivity and efficiency of novel catalytic systems. Research in metallaphotoredox catalysis, for example, has increasingly focused on using carboxylic acids as radical precursors for cross-coupling reactions, a field where this compound could serve as a relevant test substrate.

Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into green and sustainable methods for synthesizing α,β-unsaturated carboxylic acids like (E)-5-phenylpent-2-enoic acid. Key areas of future development include:

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) techniques are gaining prominence as a green alternative to traditional solvent-based synthesis. nih.govacs.org Mechanochemical approaches, often utilizing ball milling, can lead to higher yields, shorter reaction times, and reduced waste by minimizing or eliminating the need for bulk organic solvents. nih.govacs.orgwjbphs.com Research in this area will likely focus on optimizing milling parameters, exploring new grinding auxiliaries, and scaling up these processes for industrial applications. wjbphs.com The development of continuous flow mechanochemical reactors also presents a promising frontier for large-scale, sustainable production.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to valuable chemicals. rsc.org For instance, microbial transformations have been employed to generate novel derivatives of cinnamic acid. mdpi.com Future work could explore the use of specific enzymes, such as carboxylic acid reductases (CARs), for the selective transformation of this compound. rsc.org The development of robust in vivo and in vitro biocatalytic systems could enable the synthesis of a wide range of derivatives under mild conditions. rsc.org

Renewable Resources and Greener Solvents: The Knoevenagel condensation, a fundamental reaction for synthesizing such compounds, is being re-evaluated with a focus on sustainability. libretexts.orgnih.govui.ac.id This includes the use of catalysts derived from agro-waste and employing water as a solvent, which significantly improves the green credentials of the synthesis. nih.govui.ac.id Future research will likely continue to explore and identify novel, non-toxic, and reusable catalysts from natural sources. ui.ac.idnih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The discovery of new catalysts is crucial for improving the efficiency and selectivity of reactions involving this compound. Emerging areas of interest are:

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture and recycled is a key aspect of green chemistry. libretexts.org Research is being directed towards developing novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, for reactions like the Knoevenagel condensation. libretexts.org These catalysts can offer high efficiency and selectivity while minimizing waste.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for many transformations. rsc.org For reactions involving cinnamic acid derivatives, various organocatalysts have been shown to be effective. rsc.org Future investigations will likely focus on designing new organocatalysts for specific transformations of this compound, aiming for high stereoselectivity and reactivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.org This strategy has been successfully applied to the decarboxylative alkylation of α,β-unsaturated carboxylic acids. acs.org The development of new photocatalytic systems could unlock novel transformations of this compound, leading to a diverse range of functionalized molecules.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques are invaluable for monitoring reactions in real-time and identifying transient intermediates.

In-Situ Raman and FTIR Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy allow for the continuous monitoring of reacting systems without the need for sampling. acs.orgnih.govrsc.org These methods can provide detailed information on reaction kinetics, the formation and consumption of intermediates, and the influence of reaction conditions. acs.orgnih.gov For instance, in-situ Raman spectroscopy has been used to study the kinetics of Knoevenagel condensations, providing valuable mechanistic insights. acs.org Future applications will likely involve coupling these techniques with high-throughput screening to rapidly optimize reaction conditions.